MK-499 free base, (S,S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-499 free base involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .
Industrial Production Methods
Industrial production methods for MK-499 free base are not widely documented. The compound is typically produced in research laboratories and pharmaceutical manufacturing facilities under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MK-499 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving MK-499 free base include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of MK-499 free base include various derivatives and analogs that retain the core structure of the compound while exhibiting different chemical and biological properties .
Scientific Research Applications
MK-499 free base has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of hERG channel blockers and their interactions with other molecules.
Biology: Employed in research to understand the role of hERG channels in cellular processes and their implications in diseases.
Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
MK-499 free base exerts its effects by blocking the hERG potassium channels, which are crucial for the repolarization phase of the cardiac action potential. By inhibiting these channels, the compound prolongs the action potential duration and refractory period, thereby preventing abnormal electrical activity in the heart. The molecular targets and pathways involved include the hERG channel proteins and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MK-499 free base include:
E-4031: Another potent hERG channel blocker used in research.
Dofetilide: A class III antiarrhythmic agent with similar mechanisms of action.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Uniqueness
MK-499 free base is unique due to its high potency and specificity as a hERG channel blocker. Its ability to effectively inhibit hERG channels at low concentrations makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
159516-01-5 |
---|---|
Molecular Formula |
C25H29N3O4S |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[(4S)-1'-[(2S)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m0/s1 |
InChI Key |
NIYGLRKUBPNXQS-GMAHTHKFSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@@H]2O |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O |
Origin of Product |
United States |
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